Cas no 262855-94-7 (3-(Hydroxymethyl)-4-methylbenzoic acid)

3-(Hydroxymethyl)-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(hydroxymethyl)-4-methylbenzoic acid
- Z1945708088
- 3-(Hydroxymethyl)-4-methylbenzoic acid
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- インチ: 1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)
- InChIKey: XVBRPLXVCJSVAW-UHFFFAOYSA-N
- ほほえんだ: OCC1C=C(C(=O)O)C=CC=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.5
3-(Hydroxymethyl)-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179261-0.25g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 0.25g |
$425.0 | 2023-09-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-100MG |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 100MG |
¥ 990.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-5G |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 5g |
¥ 11,820.00 | 2023-04-07 | |
TRC | H949243-50mg |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 50mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN300-179261-5.0g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 5.0g |
$2485.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-500MG |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 500MG |
¥ 2,626.00 | 2023-04-07 | |
Enamine | EN300-179261-0.05g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 0.05g |
$200.0 | 2023-09-19 | |
Aaron | AR01BEMF-500mg |
3-(Hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 500mg |
$944.00 | 2025-02-09 | |
1PlusChem | 1P01BEE3-50mg |
3-(Hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 50mg |
$258.00 | 2025-03-19 | |
Aaron | AR01BEMF-1g |
3-(Hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 1g |
$1204.00 | 2025-02-09 |
3-(Hydroxymethyl)-4-methylbenzoic acid 関連文献
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
3-(Hydroxymethyl)-4-methylbenzoic acidに関する追加情報
Introduction to 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS No. 262855-94-7)
3-(Hydroxymethyl)-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 262855-94-7, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a hydroxymethyl group and a methyl substituent on a benzoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 3-(Hydroxymethyl)-4-methylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group at one position, a hydroxymethyl group at another, and a methyl group at the fourth position. This arrangement imparts distinct reactivity and interaction capabilities, making it a compound of interest in medicinal chemistry. The presence of both hydroxymethyl and carboxylic acid functionalities allows for further derivatization, enabling the synthesis of more complex molecules with tailored properties.
In recent years, the pharmaceutical industry has shown increasing interest in benzoic acid derivatives due to their broad spectrum of biological activities. 3-(Hydroxymethyl)-4-methylbenzoic acid has been studied for its potential role in drug development, particularly as a precursor to more sophisticated pharmacophores. Its structural features suggest possible applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antioxidants, and other therapeutic agents.
One of the most compelling aspects of 3-(Hydroxymethyl)-4-methylbenzoic acid is its reactivity. The hydroxymethyl group can participate in various chemical transformations, including esterification, etherification, and oxidation reactions, while the carboxylic acid group can form salts or esters, enhancing its solubility and bioavailability. These properties make it an attractive building block for designing novel compounds with improved pharmacokinetic profiles.
Recent research has explored the biological activity of 3-(Hydroxymethyl)-4-methylbenzoic acid and its derivatives. Studies have indicated that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its structural similarity to known pharmacologically active compounds suggests that it may interact with biological targets in ways that could lead to therapeutic effects.
The synthesis of 3-(Hydroxymethyl)-4-methylbenzoic acid has also been optimized for efficiency and scalability. Modern synthetic methods have enabled the production of this compound in high purity, making it suitable for industrial applications. Advances in green chemistry have further contributed to more sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.
In conclusion, 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS No. 262855-94-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reactivity and biological activity, make it a valuable asset for chemists and pharmacologists seeking to develop new therapeutic agents. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.
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